molecular formula C19H18Cl2N4O4S B093438 Prazocillin CAS No. 15949-72-1

Prazocillin

Cat. No. B093438
CAS RN: 15949-72-1
M. Wt: 469.3 g/mol
InChI Key: XRCKXULNIUSXFZ-HYSWKAIVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prazocillin is a synthetic antibiotic drug that belongs to the beta-lactam class. It is used to treat bacterial infections, especially those caused by gram-positive bacteria. Prazocillin is known for its high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains of bacteria.

Mechanism Of Action

Prazocillin works by inhibiting the synthesis of bacterial cell walls. It binds to the penicillin-binding proteins (PBPs) in the bacterial cell wall, which are responsible for cross-linking the peptidoglycan chains. This leads to the disruption of the cell wall structure and ultimately, bacterial cell death.

Biochemical And Physiological Effects

Prazocillin has been shown to have low toxicity and minimal side effects in animal studies. It is rapidly absorbed and distributed in the body, with peak plasma concentrations reached within 1-2 hours after administration. Prazocillin is primarily excreted in the urine, with a half-life of approximately 1 hour.

Advantages And Limitations For Lab Experiments

One advantage of prazocillin is its high efficacy against Prazocillin and other resistant strains of bacteria. It is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one limitation of prazocillin is its narrow spectrum of activity, as it is only effective against gram-positive bacteria. Additionally, the sodium salt form of prazocillin can be unstable in solution, which can affect its potency and activity.

Future Directions

There are several future directions for research on prazocillin. One area of interest is the development of new derivatives and analogs of prazocillin that have broader spectrum activity and improved pharmacokinetics. Another area of research is the investigation of prazocillin's potential as a synergistic agent in combination with other antibiotics. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of prazocillin in humans.

Synthesis Methods

Prazocillin is synthesized by reacting 6-aminopenicillanic acid with phenylacetic acid in the presence of a catalyst. The reaction yields a mixture of diastereomers, which are separated by column chromatography. The purified product is then converted to the sodium salt form, which is the active form of the drug.

Scientific Research Applications

Prazocillin has been extensively studied for its antibacterial activity against various strains of bacteria. It has been shown to be effective against Prazocillin, Streptococcus pneumoniae, and other gram-positive bacteria. Prazocillin has also been studied for its pharmacokinetics and pharmacodynamics, which are important factors in determining the optimal dosage and administration of the drug.

properties

CAS RN

15949-72-1

Product Name

Prazocillin

Molecular Formula

C19H18Cl2N4O4S

Molecular Weight

469.3 g/mol

IUPAC Name

(2S,5R,6R)-6-[[2-(2,6-dichlorophenyl)-4-methylpyrazole-3-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H18Cl2N4O4S/c1-8-7-22-25(13-9(20)5-4-6-10(13)21)12(8)15(26)23-11-16(27)24-14(18(28)29)19(2,3)30-17(11)24/h4-7,11,14,17H,1-3H3,(H,23,26)(H,28,29)/t11-,14+,17-/m1/s1

InChI Key

XRCKXULNIUSXFZ-HYSWKAIVSA-N

Isomeric SMILES

CC1=C(N(N=C1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O

SMILES

CC1=C(N(N=C1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Canonical SMILES

CC1=C(N(N=C1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

synonyms

1-(2,6-dichlorophenyl)-4-methyl-5-pyrazolylpenicillin
prazocillin
prazocillin, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer
pyrazocillin, F75

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.